3-Ethoxy-4-fluoro-5-(trifluoromethyl)phenol
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Overview
Description
3-Ethoxy-4-fluoro-5-(trifluoromethyl)phenol is an organic compound characterized by the presence of ethoxy, fluoro, and trifluoromethyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-fluoro-5-(trifluoromethyl)phenol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Ethoxylation: Introduction of the ethoxy group can be achieved through an ethoxylation reaction using ethyl iodide and a base such as potassium carbonate.
Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor.
Trifluoromethylation: The trifluoromethyl group is added using a reagent such as trifluoromethyl iodide in the presence of a catalyst like copper(I) iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-fluoro-5-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the fluoro or trifluoromethyl groups under specific conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluoro or trifluoromethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
Scientific Research Applications
3-Ethoxy-4-fluoro-5-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for drug discovery.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Ethoxy-4-fluoro-5-(trifluoromethyl)phenol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the ethoxy, fluoro, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxyphenol: Lacks the fluoro and trifluoromethyl groups, resulting in different chemical properties.
4-Fluoro-3-(trifluoromethyl)phenol: Similar structure but without the ethoxy group.
3-Ethoxy-4-fluorophenol: Lacks the trifluoromethyl group.
Uniqueness
3-Ethoxy-4-fluoro-5-(trifluoromethyl)phenol is unique due to the combination of ethoxy, fluoro, and trifluoromethyl groups on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic effects, which can be advantageous in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-ethoxy-4-fluoro-5-(trifluoromethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O2/c1-2-15-7-4-5(14)3-6(8(7)10)9(11,12)13/h3-4,14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEFDJLNDZJING-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1F)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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